molecular formula C41H50N8O8 B11932810 methyl N-[(2R)-1-[(2R)-2-[5-[4-[7-[2-[(2R)-1-[(2R)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]-1,3-benzodioxol-4-yl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate

methyl N-[(2R)-1-[(2R)-2-[5-[4-[7-[2-[(2R)-1-[(2R)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]-1,3-benzodioxol-4-yl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate

Cat. No.: B11932810
M. Wt: 782.9 g/mol
InChI Key: JBYJTCVXUMWTJJ-XEXPGFJZSA-N
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Description

Methyl N-[(2R)-1-[(2R)-2-[5-[4-[7-[2-[(2R)-1-[(2R)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]-1,3-benzodioxol-4-yl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound features multiple functional groups, including carbamate, imidazole, and benzodioxole, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of key intermediates and the coupling of various functional groups. Typical synthetic routes may include:

    Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the imidazole ring: This step may involve the use of imidazole derivatives and coupling reactions.

    Formation of the benzodioxole ring: This can be synthesized through cyclization reactions involving catechol derivatives.

    Coupling of the functional groups: The final compound is formed by coupling the various functional groups through amide bond formation, esterification, and carbamate formation.

Industrial Production Methods

Industrial production of such complex compounds typically involves optimization of the synthetic route to maximize yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The benzodioxole ring and other aromatic groups may undergo oxidation reactions.

    Reduction: The imidazole ring and other nitrogen-containing groups may be reduced under appropriate conditions.

    Substitution: Functional groups such as carbamate and ester can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving imidazole and benzodioxole rings.

    Medicine: As a potential drug candidate for targeting specific enzymes or receptors.

    Industry: As a precursor for the synthesis of materials with unique properties.

Mechanism of Action

The mechanism of action of this compound likely involves interactions with specific molecular targets, such as enzymes or receptors. The imidazole and benzodioxole rings may play a key role in binding to these targets, while the carbamate and ester groups may modulate the compound’s activity and stability.

Comparison with Similar Compounds

Similar Compounds

    Methyl N-[(2R)-1-[(2R)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]carbamate: A simpler analog with fewer functional groups.

    N-[(2R)-1-[(2R)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazole-5-carboxamide: A compound with similar imidazole and pyrrolidine rings.

Uniqueness

The uniqueness of the compound lies in its combination of multiple functional groups, which may confer unique chemical properties and biological activities. The presence of both imidazole and benzodioxole rings, along with the carbamate and ester groups, makes it a versatile compound for various applications.

Properties

Molecular Formula

C41H50N8O8

Molecular Weight

782.9 g/mol

IUPAC Name

methyl N-[(2R)-1-[(2R)-2-[5-[4-[7-[2-[(2R)-1-[(2R)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]-1,3-benzodioxol-4-yl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate

InChI

InChI=1S/C41H50N8O8/c1-22(2)32(46-40(52)54-5)38(50)48-17-7-9-30(48)36-42-19-28(44-36)25-13-11-24(12-14-25)26-15-16-27(35-34(26)56-21-57-35)29-20-43-37(45-29)31-10-8-18-49(31)39(51)33(23(3)4)47-41(53)55-6/h11-16,19-20,22-23,30-33H,7-10,17-18,21H2,1-6H3,(H,42,44)(H,43,45)(H,46,52)(H,47,53)/t30-,31-,32-,33-/m1/s1

InChI Key

JBYJTCVXUMWTJJ-XEXPGFJZSA-N

Isomeric SMILES

CC(C)[C@H](C(=O)N1CCC[C@@H]1C2=NC=C(N2)C3=CC=C(C=C3)C4=C5C(=C(C=C4)C6=CN=C(N6)[C@H]7CCCN7C(=O)[C@@H](C(C)C)NC(=O)OC)OCO5)NC(=O)OC

Canonical SMILES

CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)C4=C5C(=C(C=C4)C6=CN=C(N6)C7CCCN7C(=O)C(C(C)C)NC(=O)OC)OCO5)NC(=O)OC

Origin of Product

United States

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